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Compound of Interest
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Cat. No.: B15584811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and molecular
modeling of akuammiline, a representative member of the complex family of indole alkaloids.
Akuammiline and its congeners have garnered significant interest within the scientific
community due to their intricate molecular architecture and potential therapeutic applications,
including their activity at opioid receptors. This document aims to serve as a comprehensive
resource, detailing the crystallographic features of a key synthetic precursor, outlining
established experimental protocols for their synthesis, and summarizing the computational
approaches used to probe their molecular interactions.

Crystal Structure of an Akuammiline Alkaloid
Precursor

While the definitive crystal structure of akuammiline itself is not publicly available, the
crystallographic analysis of key synthetic intermediates provides invaluable insights into the
conformational and stereochemical attributes of the akuammiline core. Here, we present the
crystallographic data for enone 18, a crucial intermediate in the enantioselective total synthesis
of several akuammiline alkaloids, including (+)-strictamine and (-)-2(S)-cathafoline.[1][2] The
structural data for this compound offers a precise model of the [3.3.1]-azabicyclic core that is a
hallmark of this alkaloid family.
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Table 1: Crystallographic Data for Akuammiline Precursor (Enone 18)

Parameter Value
Chemical Formula C17H19NOsS
Formula Weight 349.40
Crystal System Orthorhombic
Space Group P212121

a (A) 8.036(3)

b (A) 13.064(4)

c (A) 15.207(5)
a(°) 90

B () 920

y () 920

Volume (A3) 1596.1(9)

z 4

Density (calculated) (g/cm3) 1.454
Absorption Coefficient (mm™1) 0.224
F(000) 736

Data extracted from the Crystallographic Information File (CIF) of a synthetic intermediate in
the total synthesis of akuammiline alkaloids.[2]

Experimental Protocols: Synthesis of Akuammiline
Alkaloids

The total synthesis of akuammiline alkaloids is a formidable challenge in organic chemistry
that has been addressed through various innovative strategies. The following protocols are
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based on the successful total synthesis of picrinine and other related akuammiline alkaloids,

showcasing the complexity and precision required.[3][4]

General Synthetic Workflow

The synthesis of the akuammiline core typically involves the construction of the characteristic
[3.3.1]-azabicyclic system, followed by the formation of the indole or indolenine moiety, and

subsequent late-stage functional group manipulations to arrive at the natural product.
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Figure 1: Generalized workflow for the total synthesis of akuammiline alkaloids.
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Detailed Experimental Procedure: Synthesis of Enone 16
from Bicyclic Ketone 12 (A Key Step in Picrinine
Synthesis)[3][4]

To a solution of bicyclic ketone 12 (1.0 equiv) in a mixture of N-methylmorpholine N-oxide
(NMO) (4.0 equiv) and CHz2Cl2 (0.1 M) at 0 °C is added 2-iodoxybenzoic acid (IBX) (2.0 equiv).
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12
hours. Upon completion, the reaction is quenched with a saturated aqueous solution of
NaHCOs and Na2S20s. The aqueous layer is extracted with CH2Clz (3 x 20 mL). The combined
organic layers are washed with brine, dried over NazSOa, filtered, and concentrated under
reduced pressure. The crude product is purified by flash column chromatography on silica gel
to afford enone 16.

Molecular Modeling of Akuammiline Alkaloids

Molecular modeling techniques are instrumental in elucidating the structure-activity
relationships (SAR) of akuammiline alkaloids and their interactions with biological targets,
most notably opioid receptors.

Molecular Docking

Molecular docking simulations have been employed to predict the binding modes of
akuammiline derivatives at the p-opioid receptor (MOR). These studies suggest that the core
scaffold of akuammiline alkaloids fits within the binding pocket of the receptor, with specific
functional groups forming key interactions with amino acid residues.

Table 2: Summary of Molecular Docking Parameters for Akuamma Alkaloids at the p-Opioid
Receptor
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Parameter Description

5C1M (u-opioid receptor co-crystallized with

Receptor PDB 1D )
agonist BU-72)

3D coordinates generated and energy

Ligand Preparation _
minimized.

Varies by study, often includes AutoDock Vina or

Docking Software ] ]
Schrédinger Suite.

Hydrogen bonds, salt bridges, and pi-pi stacking
Key Interactions with residues such as Tyr326, Met151, Tyr148,
Trp293, and Aspl47.

This data is a composite from studies on modified akuamma alkaloids and related compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor
interactions over time, allowing for the assessment of the stability of binding poses and the
conformational changes in both the ligand and the receptor. While specific MD studies on
akuammiline are not widely published, the methodologies applied to other indole alkaloids
binding to opioid receptors are directly applicable.
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Figure 2: Typical workflow for a molecular dynamics simulation study.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic properties of akuammiline
alkaloids, such as orbital energies and charge distributions. These quantum mechanical
methods can provide insights into the reactivity and intrinsic properties of the molecules, which

can be correlated with their biological activity.
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Biosynthetic Pathway Considerations

The biosynthesis of akuammiline alkaloids is a complex enzymatic process originating from
the central precursor strictosidine.[5] A key step involves the oxidative cyclization of 19E-
geissoschizine, which can lead to different alkaloid skeletons, including the akuammiline
framework through a C7-C16 bond formation.[5]
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Figure 3: Divergent biosynthetic pathways from geissoschizine.

Conclusion

The intricate structure of akuammiline alkaloids presents both a significant challenge and a
compelling opportunity for synthetic chemists and drug discovery scientists. The combination of
X-ray crystallography of key intermediates, sophisticated multi-step total synthesis, and
advanced molecular modeling techniques is progressively unraveling the complexities of this
important class of natural products. The data and protocols presented in this guide offer a solid
foundation for further research into the synthesis, biological evaluation, and computational
analysis of akuammiline and its derivatives, paving the way for the development of novel

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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